molecular formula C5H8ClFO B2875100 1-Chloro-3-fluoro-3-methylbutan-2-one CAS No. 80212-78-8

1-Chloro-3-fluoro-3-methylbutan-2-one

Cat. No.: B2875100
CAS No.: 80212-78-8
M. Wt: 138.57
InChI Key: UZALWUYLRWEWNQ-UHFFFAOYSA-N
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Description

“1-Chloro-3-fluoro-3-methylbutan-2-one” is a chemical compound with the molecular formula C5H8ClFO . It has a molecular weight of 138.57 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-carbon backbone with a chlorine atom attached to one end and a fluorine atom attached to the other . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

“this compound” is a liquid under normal conditions . More specific physical and chemical properties like boiling point, melting point, and density are not available in the current data .

Scientific Research Applications

Optical Rotation and Atomic Dimensions

Research on halogenated compounds similar to 1-Chloro-3-fluoro-3-methylbutan-2-one has provided insights into their optical rotation and atomic dimensions. Studies on optically active halogeno-derivatives of 2-methylbutane, which share structural similarities with this compound, have led to the determination of their optical rotation, specific gravity, refractive index, and boiling point at various pressures. This research aids in understanding the molecular rotations and the relationships between the atomic radii of halogen atoms, contributing to the field of stereochemistry and molecular physics (Brauns, 1937).

Liquid Crystals and Electro-Optical Properties

In the realm of materials science, this compound-related compounds have been explored for their potential in creating new series of liquid crystals with unique electro-optical properties. Studies on derivatives of 4-arylbutyric acid and 4-arylbutanol have shown the impact of terminal chain substitution on thermal and electro-optical characteristics, leading to applications in display technologies and optical devices (Jankowiak et al., 2008).

Catalysis and Chemical Reactions

The catalytic properties of metal fluoride catalysts on substrates similar to this compound have been studied, revealing selective dehydrohalogenation reactions. This research is crucial for chemical synthesis and industrial processes, offering insights into selective catalysts for dehydrofluorination and dehydrochlorination reactions (Teinz et al., 2011).

Rotational Isomerism and Molecular Structure

Investigations into the rotational isomerism of compounds like this compound contribute to a deeper understanding of molecular structures and their behavior. Such research has implications for the development of new materials and the synthesis of complex organic molecules (Kuratani & Mizushima, 1954).

Mechanism of Action

The mechanism of action of “1-Chloro-3-fluoro-3-methylbutan-2-one” is not specified in the available data. The mechanism of action usually refers to how a compound interacts with biological systems, which is more relevant for drugs or bioactive compounds .

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of “1-Chloro-3-fluoro-3-methylbutan-2-one”. It is classified as dangerous with hazard statements including H225, H301, H310+H330, H315, H319, H335, and H410 . Precautionary measures include P210, P262, P280, P301+P310+P330, P302+P352+P310, and P304+P340+P310 .

Properties

IUPAC Name

1-chloro-3-fluoro-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO/c1-5(2,7)4(8)3-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZALWUYLRWEWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80212-78-8
Record name 1-chloro-3-fluoro-3-methylbutan-2-one
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